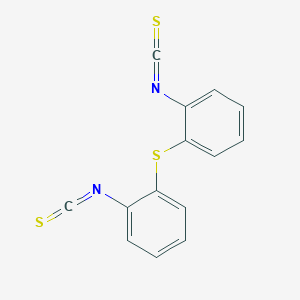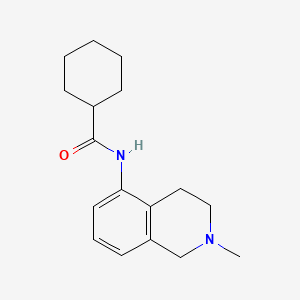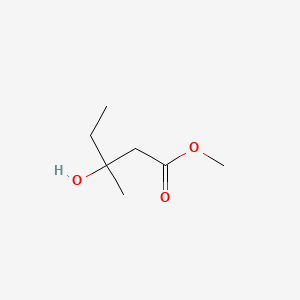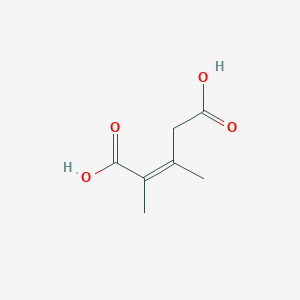
Benzyl benzoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl benzoylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of both benzyl and benzoyl groups attached to a carbamate moiety. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl benzoylcarbamate can be synthesized through the reaction of benzyl chloroformate with ammonia or primary amines. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: Benzyl benzoylcarbamate undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd-C) can remove the benzyl group.
Acid Hydrolysis: Strong acids like trifluoroacetic acid can cleave the carbamate bond.
Transcarbamation: This involves the interchange of the alkoxy moiety in the carbamate group, often facilitated by potassium carbonate in alcohols
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd-C, H₂
Acid Hydrolysis: Trifluoroacetic acid
Transcarbamation: Potassium carbonate, primary alcohols
Major Products Formed:
Hydrogenation: Benzyl alcohol and the corresponding amine
Acid Hydrolysis: Benzyl alcohol and carbamic acid derivatives
Transcarbamation: Alkyl carbamates
Scientific Research Applications
Benzyl benzoylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug discovery and development, particularly in the design of prodrugs.
Industry: Applied in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of benzyl benzoylcarbamate primarily involves its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during multi-step synthesis. The benzyl group can be selectively removed under mild conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- Benzyl carbamate
- Benzyl benzoate
- tert-Butyl carbamate
Comparison:
- Benzyl carbamate: Similar in structure but lacks the benzoyl group, making it less versatile in certain synthetic applications .
- Benzyl benzoate: Primarily used as a solvent and in topical medications, not as a protecting group .
- tert-Butyl carbamate: Another common protecting group for amines, but it requires different conditions for removal (acidic conditions for tert-butyl vs. hydrogenation for benzyl) .
Benzyl benzoylcarbamate stands out due to its dual functionality, offering both stability and ease of removal, making it a valuable tool in organic synthesis.
Properties
CAS No. |
38091-74-6 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
benzyl N-benzoylcarbamate |
InChI |
InChI=1S/C15H13NO3/c17-14(13-9-5-2-6-10-13)16-15(18)19-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,17,18) |
InChI Key |
UPGIGEFVJYABBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


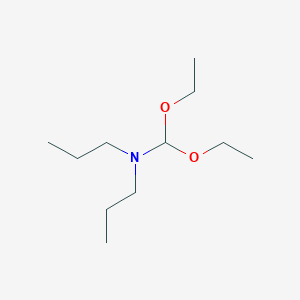
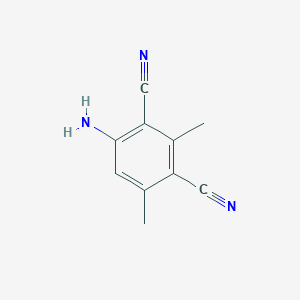
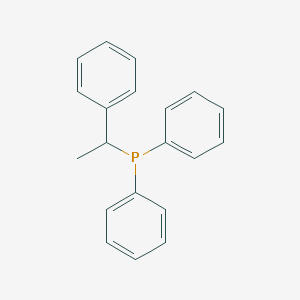
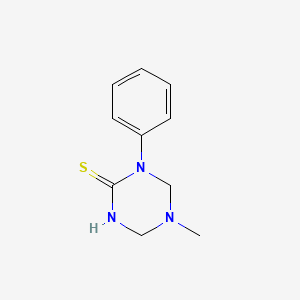
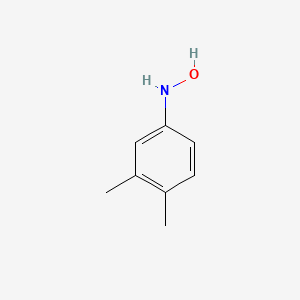
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
